molecular formula C18H38N2S B14519158 N-Decyl-N'-heptylthiourea CAS No. 62552-36-7

N-Decyl-N'-heptylthiourea

Cat. No.: B14519158
CAS No.: 62552-36-7
M. Wt: 314.6 g/mol
InChI Key: SVMZBSAXRURAMG-UHFFFAOYSA-N
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Description

N-Decyl-N'-heptylthiourea is a thiourea derivative characterized by two distinct alkyl substituents: a decyl (C₁₀H₂₁) group and a heptyl (C₇H₁₅) group attached to the thiourea core (NH₂CSNH₂). Thiourea derivatives are widely studied for applications in surfactants, corrosion inhibition, and organic synthesis due to their hydrogen-bonding capacity and sulfur-based reactivity .

Properties

CAS No.

62552-36-7

Molecular Formula

C18H38N2S

Molecular Weight

314.6 g/mol

IUPAC Name

1-decyl-3-heptylthiourea

InChI

InChI=1S/C18H38N2S/c1-3-5-7-9-10-11-13-15-17-20-18(21)19-16-14-12-8-6-4-2/h3-17H2,1-2H3,(H2,19,20,21)

InChI Key

SVMZBSAXRURAMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=S)NCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Decyl-N’-heptylthiourea can be synthesized through the reaction of decylamine and heptylamine with thiourea. The reaction typically involves refluxing the amines with thiourea in an appropriate solvent such as ethanol or methanol. The reaction conditions may vary, but a common method involves heating the mixture under reflux for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of N-Decyl-N’-heptylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-Decyl-N’-heptylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

N-Decyl-N’-heptylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Decyl-N’-heptylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound’s hydrophobic decyl and heptyl groups facilitate its interaction with lipid membranes, influencing its biological activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between N-Decyl-N'-heptylthiourea and related thiourea derivatives or alkyl-chain-containing compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
This compound C₁₇H₃₆N₂S¹ ~314.58¹ Thiourea, Decyl, Heptyl Amphiphilic; potential surfactant
N-Decyl-N'-(2-thienylmethyl)thiourea C₁₆H₂₈N₂S₂ 312.54 Thiourea, Decyl, Thienylmethyl Aromatic thienyl enhances rigidity
N,N′-Dimethylthiourea C₃H₈N₂S 104.17 Thiourea, Methyl Small, water-soluble; industrial uses
Decyl heptyl ether C₁₇H₃₆O 256.47 Ether, Decyl, Heptyl Nonpolar; high hydrophobicity

Functional Group Impact on Properties

  • Thiourea vs.
  • Thiourea vs. Ether (): Decyl heptyl ether (C₁₇H₃₆O) lacks polar functional groups, making it significantly more hydrophobic than this compound. The thiourea group enables solubility in polar solvents and interactions with metal ions, relevant for corrosion inhibition .

Substituent Effects in Thiourea Derivatives

  • Alkyl Chain Length: this compound’s long alkyl chains (C₁₀ and C₇) increase hydrophobicity compared to N,N′-Dimethylthiourea (C₃), reducing water solubility but enhancing surfactant efficiency.
  • Aromatic vs. Aliphatic Substituents: N-Decyl-N'-(2-thienylmethyl)thiourea (C₁₆H₂₈N₂S₂) incorporates a thienyl group, which introduces π-π stacking interactions and UV absorption properties absent in aliphatic derivatives like this compound. This could make it suitable for optoelectronic applications .

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